molecular formula C26H23N3 B2948187 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901017-98-9

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2948187
CAS No.: 901017-98-9
M. Wt: 377.491
InChI Key: CXRVWLQYNKHTMT-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a specialized pyrazoloquinoline derivative of significant interest in advanced materials science and organic electronics research. Compounds within the pyrazoloquinoline family are extensively studied for their notable photophysical properties, making them excellent candidates for application as blue-light emitters in organic light-emitting diodes (OLEDs) and as fluorescent sensors . The incorporation of a tert-butylphenyl group is a common strategy in molecular design to enhance properties such as solubility and thermal stability, which are critical for the fabrication of high-performance, long-lasting organic electronic devices . The structural core of this compound is closely related to 1H-pyrazolo[3,4-b]quinolines, a well-researched class of nitrogen heterocycles known for their high quantum yield of fluorescence and application in electroluminescent devices . Researchers value these compounds for their potential bipolar carrier properties, which can lead to more balanced charge injection and transportation in OLED architectures . This chemical is provided for research applications in organic electronics and photophysics. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-26(2,3)19-13-15-20(16-14-19)29-25-21-11-7-8-12-23(21)27-17-22(25)24(28-29)18-9-5-4-6-10-18/h4-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVWLQYNKHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of Pyrazoloquinoline Core:

      Starting Materials: 2-aminobenzophenone and hydrazine hydrate.

      Reaction: Cyclization reaction under acidic conditions to form the pyrazoloquinoline core.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of partially hydrogenated pyrazoloquinoline.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Amino vs. Alkyl/Aryl Substituents: The 3,4-diamino derivative exhibits enhanced antitumor activity due to hydrogen-bonding interactions with kinases (e.g., CDK2/cyclin A), whereas the tert-butyl and phenyl groups in the target compound prioritize lipophilicity over direct target binding .
  • Halogen Effects: Fluorine at position 6 (Compound F) or 3 (3-(4-fluorophenyl)-derivative) improves electronic properties and target affinity, as seen in submicromolar IC50 values for NO inhibition .
  • Steric Considerations: The 4-tert-butylphenyl group induces steric hindrance, leading to non-planar conformations that may reduce intercalation into DNA but improve selectivity for hydrophobic enzyme pockets .
Structural and Crystallographic Insights
  • Conformational Flexibility: The 4-tert-butylphenyl group in the target compound causes significant out-of-plane torsion (~75.2°), minimizing steric clashes with the pyrazoloquinoline core . In contrast, 6-aryl substituents in analogues exhibit smaller torsional angles (~59.2°), allowing partial planarity for π-π stacking .
  • Thermal Stability: Bulky substituents like tert-butyl enhance thermal stability, as observed in pyrazolo[3,4-b]quinolines with similar groups .
Pharmacological Profile Comparison
  • Anti-Inflammatory Activity: The target compound lacks direct data, but structurally similar 3-(4-fluorophenyl)-derivatives inhibit LPS-induced NO production (IC50 ~0.2 µM) via iNOS/COX-2 suppression . The tert-butyl group may prolong half-life but reduce potency compared to amino/fluoro analogues.
  • Anticancer Potential: 3,4-Diamino derivatives show CDK2 inhibition (submicromolar activity), whereas the target compound’s mechanism remains unexplored .

Biological Activity

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline structure. Its unique molecular architecture, which includes a tert-butyl group and phenyl substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2, with a molecular weight of 290.36 g/mol. The presence of bulky groups like tert-butyl may influence its solubility and bioavailability, enhancing its therapeutic potential.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in stimulated macrophages, which is crucial in inflammatory responses. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Study Effect Observed Mechanism
Study AInhibition of NO productionDownregulation of iNOS and COX-2
Study BReduced inflammation in animal modelsModulation of inflammatory cytokines

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The results suggest that the compound can induce apoptosis and inhibit cell proliferation in these cancer cells.

Cell Line IC50 (µM) Mechanism of Action
K56215Induction of apoptosis
MCF-720Cell cycle arrest

The biological activity of this compound likely involves interaction with specific molecular targets that regulate inflammatory responses and cell growth pathways. Ongoing research aims to elucidate these interactions further to optimize the compound for therapeutic use.

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